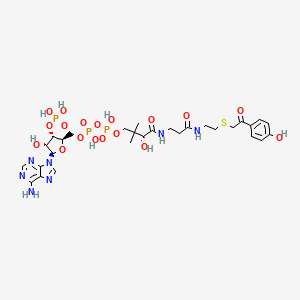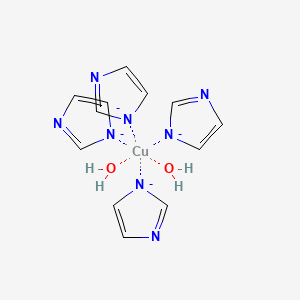
Tetra(imidazole)diaquacopper (II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(imidazole)diaquacopper (II) is a coordination compound consisting of a copper ion coordinated to four imidazole ligands and two water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(imidazole)diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous solution. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The resulting product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for Tetra(imidazole)diaquacopper (II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Tetra(imidazole)diaquacopper (II) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Ligand Substitution Reactions: The imidazole ligands can be replaced by other ligands, such as amines or phosphines, under appropriate conditions.
Hydrolysis Reactions: The coordinated water molecules can be involved in hydrolysis reactions, leading to the formation of hydroxide complexes.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Ligand Substitution Reactions: Reagents such as ammonia or phosphine ligands can be used to replace the imidazole ligands.
Hydrolysis Reactions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation-Reduction Reactions: Products can include copper(I) or copper(III) complexes.
Ligand Substitution Reactions: Products include new coordination complexes with different ligands.
Hydrolysis Reactions: Products can include hydroxide complexes or free imidazole.
Applications De Recherche Scientifique
Tetra(imidazole)diaquacopper (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as a model for copper-containing enzymes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Tetra(imidazole)diaquacopper (II) involves its ability to coordinate with various substrates and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding and other interactions with substrates. Molecular targets include enzymes and other proteins that contain copper-binding sites, as well as nucleic acids and other biomolecules.
Comparaison Avec Des Composés Similaires
Tetra(imidazole)diaquacopper (I): Similar structure but with copper in the +1 oxidation state.
Tetra(imidazole)diaquacopper (III): Similar structure but with copper in the +3 oxidation state.
Other Imidazole Complexes: Complexes with different metal centers, such as zinc or nickel, coordinated to imidazole ligands.
Uniqueness: Tetra(imidazole)diaquacopper (II) is unique due to its specific coordination environment and the ability of copper(II) to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications and as a model for biological copper sites. The presence of both imidazole and water ligands provides a versatile platform for studying interactions with various substrates and exploring new chemical reactivity.
Propriétés
Formule moléculaire |
C12H16CuN8O2-4 |
|---|---|
Poids moléculaire |
367.85 g/mol |
Nom IUPAC |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
Clé InChI |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
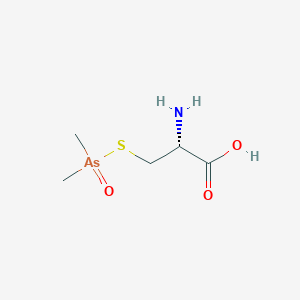
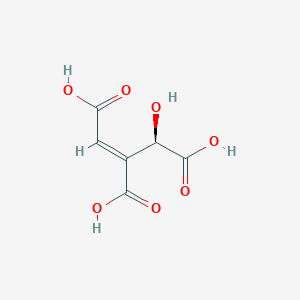
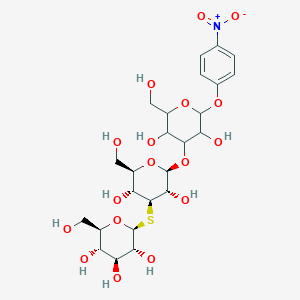
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777197.png)
